molecular formula C27H20N4O4S B224091 3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B224091
M. Wt: 496.5 g/mol
InChI Key: BURBPVFQRAPUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide, also known as TPCA-1, is a small-molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). It was first synthesized by researchers at the University of Tokyo in 2006 and has since been the subject of numerous scientific studies.

Mechanism of Action

3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide inhibits the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response, inflammation, and cell proliferation. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and stress, and promotes the expression of genes involved in inflammation and cell survival. 3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide binds to the active site of the enzyme IKKβ, which is responsible for activating NF-κB, and prevents its activation.
Biochemical and Physiological Effects:
Inhibition of NF-κB by 3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibits the proliferation of cancer cells. 3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has also been shown to reduce the severity of autoimmune disorders, such as rheumatoid arthritis, by suppressing the immune response.

Advantages and Limitations for Lab Experiments

3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective inhibitor of intracellular targets. It has also been shown to be stable in vivo, making it a good candidate for animal studies. However, 3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the identification of new targets for 3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide, as NF-κB is involved in a wide range of biological processes. Finally, the potential use of 3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide in combination therapy with other drugs is an area of active investigation.

Synthesis Methods

The synthesis of 3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves a series of chemical reactions that start with the condensation of 3-nitrobenzaldehyde and 4-methoxybenzaldehyde with thieno[2,3-b]pyridine-2-carboxylic acid. The resulting product is then reduced to the corresponding amine, which is then reacted with 4-bromophenylacetic acid to produce the final product. The synthesis of 3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and suppress the immune response in autoimmune disorders. 3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has also been shown to have a synergistic effect when used in combination with other drugs, making it a promising candidate for combination therapy.

properties

Product Name

3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C27H20N4O4S

Molecular Weight

496.5 g/mol

IUPAC Name

3-amino-4-(4-methoxyphenyl)-N-(3-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H20N4O4S/c1-35-20-12-10-16(11-13-20)21-15-22(17-6-3-2-4-7-17)30-27-23(21)24(28)25(36-27)26(32)29-18-8-5-9-19(14-18)31(33)34/h2-15H,28H2,1H3,(H,29,32)

InChI Key

BURBPVFQRAPUCU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])N)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])N)C5=CC=CC=C5

Origin of Product

United States

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